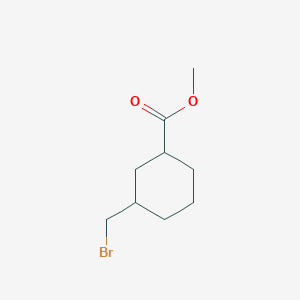

Methyl 3-(bromomethyl)cyclohexanecarboxylate

Description

Methyl 3-(bromomethyl)cyclohexanecarboxylate is a brominated cyclohexane derivative featuring a methyl ester group at the cyclohexanecarboxylate position and a bromomethyl substituent at the third carbon. This compound is of significant interest in organic synthesis due to its dual functional groups: the bromine atom acts as a leaving group, enabling nucleophilic substitution reactions, while the ester group provides opportunities for hydrolysis or transesterification.

Properties

Molecular Formula |

C9H15BrO2 |

|---|---|

Molecular Weight |

235.12 g/mol |

IUPAC Name |

methyl 3-(bromomethyl)cyclohexane-1-carboxylate |

InChI |

InChI=1S/C9H15BrO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h7-8H,2-6H2,1H3 |

InChI Key |

KYURAIYPHVBBMO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCCC(C1)CBr |

Origin of Product |

United States |

Preparation Methods

Bromomethylation of Methyl Cyclohexanecarboxylate

- Starting Material: Methyl cyclohexanecarboxylate

- Reagents: Bromine source (e.g., N-bromosuccinimide (NBS), bromine), radical initiators or catalysts

- Solvents: Halogenated solvents such as dichloromethane, chloroform, or 1,2-dichloroethane are preferred for their inertness and ability to dissolve organic substrates.

- Conditions: Controlled temperature (often 0–25 °C), sometimes under inert atmosphere to prevent side reactions.

- Mechanism: Radical bromination at the benzylic-like position adjacent to the ester group, facilitated by light or radical initiators.

Phase Transfer Catalysis (PTC) Assisted Bromomethylation

- Reagents: Potassium bromide (KBr), phase transfer catalysts (e.g., quaternary ammonium salts)

- Solvent: Biphasic systems or polar aprotic solvents like N,N-dimethylformamide (DMF)

- Conditions: Mild heating (around 70–80 °C), sometimes microwave irradiation to accelerate the reaction.

- Advantages: Improved selectivity and yield due to enhanced transfer of bromide ions into the organic phase.

Detailed Reaction Conditions and Yields

| Method | Reagents & Catalysts | Solvent(s) | Temperature & Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Radical Bromination | NBS, radical initiator (e.g., AIBN) | Dichloromethane, chloroform | 0–25 °C, several hours | 60–75 | Requires careful control of light and temperature to avoid overbromination |

| PTC Bromomethylation | KBr, phase transfer catalyst | DMF, toluene, or ethyl acetate | 70–80 °C, 0.2–5 hours | 60–100 | Microwave irradiation can reduce reaction time to minutes; high purity achievable |

| Direct Bromination with Br2 | Bromine, sometimes with catalyst | Halogenated solvents | Room temperature, 1–4 hours | 50–70 | Less selective, may require purification steps |

Representative Experimental Procedure

A typical preparation involves dissolving methyl cyclohexanecarboxylate in dichloromethane, adding N-bromosuccinimide and a radical initiator such as azobisisobutyronitrile (AIBN), and stirring under light or heat to initiate radical bromination. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the mixture is washed with aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and purified by column chromatography to isolate this compound with yields around 60–75%.

Analytical Data Supporting Preparation

- NMR Spectroscopy: Characteristic signals include the methylene protons adjacent to bromine appearing downfield (around 3.3–4.0 ppm in ^1H NMR), and ester methyl protons near 3.6 ppm.

- Mass Spectrometry: Molecular ion peak consistent with the brominated ester.

- Purity: Confirmed by HPLC or GC, typically >95% after purification.

Research Findings and Optimization Notes

- The choice of solvent significantly affects the reaction rate and selectivity; halogenated solvents provide better solubility and control.

- Phase transfer catalysts enhance bromide ion availability in organic phase, improving yield and reducing reaction time.

- Microwave-assisted bromomethylation has been reported to achieve near-quantitative yields within minutes, offering a green chemistry advantage.

- Buffering agents (e.g., sodium bicarbonate) are used post-reaction to neutralize acidic byproducts and facilitate product isolation.

- Temperature control is critical to prevent side reactions such as polybromination or ring bromination.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents & Catalysts | Solvent(s) | Temperature & Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Radical Bromination | NBS, AIBN | Dichloromethane, chloroform | 0–25 °C, hours | 60–75 | Good selectivity | Requires radical initiator control |

| Phase Transfer Catalysis | KBr, quaternary ammonium salts | DMF, toluene, ethyl acetate | 70–80 °C, 0.2–5 hours | 60–100 | High yield, shorter reaction time | Requires catalyst optimization |

| Direct Bromination with Br2 | Bromine | Halogenated solvents | Room temp, 1–4 hours | 50–70 | Simple reagents | Less selective, purification needed |

This comprehensive analysis of preparation methods for this compound highlights the importance of reagent choice, solvent, and reaction conditions in optimizing yield and purity. The use of phase transfer catalysis and microwave irradiation represents modern advances in the synthesis of this compound, enabling efficient and scalable production for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)cyclohexanecarboxylate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products Formed

Nucleophilic Substitution: Products include azides, nitriles, and amines.

Oxidation: Products include carboxylic acids and ketones.

Reduction: Products include alcohols and alkanes.

Scientific Research Applications

Methyl 3-(bromomethyl)cyclohexanecarboxylate has various applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to undergo diverse chemical transformations.

Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties.

Biological Studies: The compound is used in biochemical assays and studies to investigate its effects on biological systems.

Mechanism of Action

The mechanism of action of methyl 3-(bromomethyl)cyclohexanecarboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of different functional groups. These reactions enable the compound to interact with various molecular targets and pathways in chemical and biological systems .

Comparison with Similar Compounds

Bromomethylcyclohexane (CAS 2550-36-9)

- Molecular Formula : C₇H₁₃Br

- Key Features: Lacks the ester group, making it less versatile in reactions requiring carbonyl chemistry.

- Applications : Primarily used as an alkylating agent in organic synthesis.

Methyl 4-(Bromomethyl)benzoate (CAS Unavailable)

- Molecular Formula : C₁₀H₁₁BrO₂ (inferred from structure)

- Key Features : Aromatic ester with a bromomethyl group on the benzene ring. The aromatic system enhances stability but reduces ring strain compared to cyclohexane derivatives. The electron-withdrawing ester group activates the bromomethyl site for SN2 reactions .

- Applications : Intermediate in drug synthesis, particularly for antitumor agents.

Methyl 3-Bromocyclopent-1-enecarboxylate (CAS 952606-61-0)

- Molecular Formula : C₇H₉BrO₂

- Key Features : Cyclopentene ring introduces strain and unsaturation, increasing reactivity in Diels-Alder or ring-opening reactions. The bromine and ester groups are positioned similarly to the target compound but with distinct steric and electronic effects due to the smaller ring .

- Applications : Precursor for strained heterocycles in medicinal chemistry.

Functional Analogs

Methyl 3-Aminocyclopentanecarboxylate (CAS 1314922-38-7)

- Molecular Formula: C₇H₁₃NO₂

- Key Features: Replaces bromine with an amino group, enabling hydrogen bonding and nucleophilic activity.

- Applications : Building block for peptidomimetics or enzyme inhibitors.

1-Bromo-3-methylcyclohexane (CAS 13905-48-1)

- Molecular Formula : C₇H₁₃Br

- Key Features : Bromine is directly attached to the cyclohexane ring, lacking the ester group. This structure favors elimination over substitution in basic conditions due to steric hindrance .

- Applications : Intermediate in lubricant additives or surfactants.

Comparative Data Table

Note: *Exact data for this compound is inferred from structural analogs.

Research Findings and Trends

Reactivity: Brominated esters like this compound are favored in tandem reactions (e.g., alkylation followed by ester hydrolysis) compared to non-ester analogs .

Stability : Cyclohexane derivatives exhibit greater thermal stability than cyclopentene analogs but are less reactive in ring-opening polymerizations .

Synthetic Utility : The combination of bromine and ester groups enables modular synthesis of complex molecules, such as prodrugs or cross-linked polymers .

Biological Activity

Methyl 3-(bromomethyl)cyclohexanecarboxylate is an organic compound characterized by its unique cyclohexane structure and bromomethyl group, which contribute to its potential biological activities. This article explores the synthesis, biological evaluations, and relevant case studies associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₅BrO₂

- Molecular Weight : Approximately 235.12 g/mol

- Structural Features : The compound features a cyclohexane ring with a bromomethyl group and a carboxylate ester functional group, which plays a crucial role in its biological interactions.

Synthesis Methods

Various synthetic routes for this compound have been documented, including:

- Electrophilic Bromination : Utilizing bromine in the presence of a suitable solvent to introduce the bromomethyl group.

- Esterification Reactions : Reacting cyclohexanecarboxylic acid with methyl bromide in the presence of a base.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, particularly against certain strains of bacteria. A study highlighted its effectiveness in inhibiting the growth of Gram-positive bacteria, suggesting potential applications in developing antibacterial agents.

Cytotoxicity Studies

Cytotoxicity assays using various cancer cell lines have demonstrated that this compound may inhibit cell proliferation. For instance:

- SK-BR-3 Breast Cancer Cells : Treatment with this compound resulted in significant inhibition of cell growth, with an IC50 value indicating effective concentration levels for therapeutic applications.

| Compound | Cell Growth Inhibition (%) at 25μM |

|---|---|

| This compound | 75.4 ± 0.4 |

The biological activity of this compound may involve:

- Inhibition of Enzymatic Activity : Compounds with similar structures have shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory responses.

- Interference with Cellular Signaling Pathways : The presence of the bromomethyl group may enhance lipophilicity, allowing for better membrane penetration and interaction with cellular targets.

Case Studies

- Antibacterial Screening : In a study assessing various derivatives of cyclohexanecarboxylates, this compound was identified as a promising candidate due to its selective inhibition against pathogenic bacteria.

- Cancer Cell Line Testing : In vitro studies demonstrated that this compound significantly reduced viability in SK-BR-3 cells, indicating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.